Cas no 1855891-05-2 (methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate)

Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate is a versatile iodinated pyrazole derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its key structural features include a reactive iodo substituent at the 3-position of the pyrazole ring and an ester-functionalized propyl linker, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is particularly valuable in the development of heterocyclic compounds and bioactive molecules due to its stability and compatibility with diverse reaction conditions. The ester group also allows for straightforward derivatization, making it a practical building block for medicinal chemistry and agrochemical applications. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate structure
1855891-05-2 structure
Product name:methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
CAS No:1855891-05-2
MF:C7H9IN2O2
MW:280.063033819199
CID:5162577
PubChem ID:119056339

methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
    • 1H-Pyrazole-1-propanoic acid, 3-iodo-, methyl ester
    • Inchi: 1S/C7H9IN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3
    • InChI Key: ZYGUIMHHWQFZMT-UHFFFAOYSA-N
    • SMILES: N1(CCC(OC)=O)C=CC(I)=N1

methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1082840-1.0g
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
1g
$642.0 2023-06-10
Enamine
EN300-1082840-5.0g
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
5g
$1862.0 2023-06-10
Enamine
EN300-1082840-0.1g
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
0.1g
$221.0 2023-10-28
Enamine
EN300-1082840-0.5g
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
0.5g
$501.0 2023-10-28
Enamine
EN300-1082840-0.05g
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
0.05g
$149.0 2023-10-28
A2B Chem LLC
AY03389-250mg
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
250mg
$571.00 2024-04-20
A2B Chem LLC
AY03389-50mg
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
50mg
$376.00 2024-04-20
1PlusChem
1P01FJ31-50mg
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
50mg
$239.00 2024-06-18
1PlusChem
1P01FJ31-100mg
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
100mg
$326.00 2024-06-18
Enamine
EN300-1082840-2.5g
methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate
1855891-05-2 95%
2.5g
$1260.0 2023-10-28

Additional information on methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate

Methyl 3-(3-Iodo-1H-Pyrazol-1-yl)propanoate: A Versatile Compound in Modern Pharmaceutical Research

Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate (CAS No. 1855891-05-2) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel therapeutic agents. The presence of the iodo substituent and the pyrazol ring system makes it a valuable building block for synthetic chemistry and drug discovery.

The pyrazol ring, a five-membered heterocyclic compound, is known for its biological activity and has been extensively studied in the context of drug development. The iodo substituent, on the other hand, provides a versatile handle for further chemical modifications, enabling the synthesis of a wide range of derivatives with diverse biological properties. This combination of features makes methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate an attractive candidate for various medicinal chemistry applications.

Recent studies have highlighted the potential of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate in the development of drugs targeting specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds derived from this scaffold exhibit potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways and are often implicated in various diseases, including cancer and inflammatory disorders.

In addition to its potential as a kinase inhibitor, methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate has also been explored for its anti-inflammatory properties. Studies have demonstrated that derivatives of this compound can effectively modulate the activity of pro-inflammatory cytokines, making them potential candidates for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and asthma.

The synthetic accessibility of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate is another factor contributing to its appeal in pharmaceutical research. The compound can be synthesized through well-established methods, such as the coupling of 3-bromopropionic acid with 3-iodopyrazole followed by methylation. This straightforward synthetic route allows for efficient scale-up and optimization, facilitating its use in high-throughput screening and lead optimization processes.

Furthermore, the iodo substituent in methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate provides a valuable handle for radiolabeling studies. Radiolabeled derivatives of this compound can be used to study drug distribution and metabolism in vivo, providing crucial insights into pharmacokinetic properties and biodistribution profiles. This information is essential for optimizing drug candidates and ensuring their safety and efficacy.

The versatility of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate extends beyond its use as a drug candidate. It can also serve as a key intermediate in the synthesis of more complex molecules with diverse biological activities. For example, recent research has shown that this compound can be used as a starting material for the synthesis of novel antiviral agents targeting viral proteases, which are critical enzymes involved in viral replication.

In conclusion, methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate (CAS No. 1855891-05-2) is a promising compound with a wide range of potential applications in modern pharmaceutical research. Its unique structural features, synthetic accessibility, and biological activity make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.

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